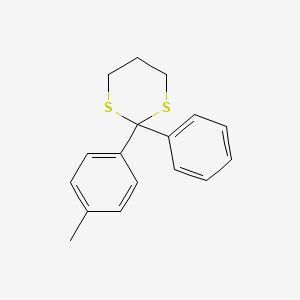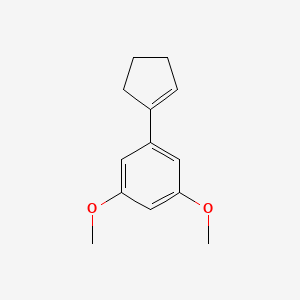![molecular formula C9H18O3S2 B14405741 acetic acid;[(2R,4R)-2-propyl-1,3-dithiolan-4-yl]methanol CAS No. 88122-68-3](/img/structure/B14405741.png)
acetic acid;[(2R,4R)-2-propyl-1,3-dithiolan-4-yl]methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetic acid;[(2R,4R)-2-propyl-1,3-dithiolan-4-yl]methanol is a chemical compound that combines the properties of acetic acid and a dithiolan-yl methanol derivative
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;[(2R,4R)-2-propyl-1,3-dithiolan-4-yl]methanol typically involves the reaction of acetic acid with [(2R,4R)-2-propyl-1,3-dithiolan-4-yl]methanol under controlled conditions. The reaction may require the use of catalysts and specific temperature and pressure conditions to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reactants are combined and subjected to optimized conditions for maximum efficiency. The process may include steps such as purification, distillation, and crystallization to isolate the final product.
Análisis De Reacciones Químicas
Types of Reactions
Acetic acid;[(2R,4R)-2-propyl-1,3-dithiolan-4-yl]methanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are often used as reducing agents.
Substitution Reactions: These reactions may require catalysts such as acids or bases to proceed efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Aplicaciones Científicas De Investigación
Acetic acid;[(2R,4R)-2-propyl-1,3-dithiolan-4-yl]methanol has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound may be used in studies involving enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which acetic acid;[(2R,4R)-2-propyl-1,3-dithiolan-4-yl]methanol exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways and processes. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to specific biological outcomes.
Comparación Con Compuestos Similares
Similar Compounds
Acetic Acid: A simple carboxylic acid with widespread use in industry and research.
Methanol: A simple alcohol used as a solvent and chemical feedstock.
Dithiolan Derivatives: Compounds containing the dithiolan ring structure, which have various applications in chemistry and biology.
Uniqueness
Acetic acid;[(2R,4R)-2-propyl-1,3-dithiolan-4-yl]methanol is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other compounds may not be as effective.
Propiedades
Número CAS |
88122-68-3 |
|---|---|
Fórmula molecular |
C9H18O3S2 |
Peso molecular |
238.4 g/mol |
Nombre IUPAC |
acetic acid;[(2R,4R)-2-propyl-1,3-dithiolan-4-yl]methanol |
InChI |
InChI=1S/C7H14OS2.C2H4O2/c1-2-3-7-9-5-6(4-8)10-7;1-2(3)4/h6-8H,2-5H2,1H3;1H3,(H,3,4)/t6-,7-;/m1./s1 |
Clave InChI |
UNAPVTBBNPIBHE-ZJLYAJKPSA-N |
SMILES isomérico |
CCC[C@@H]1SC[C@H](S1)CO.CC(=O)O |
SMILES canónico |
CCCC1SCC(S1)CO.CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


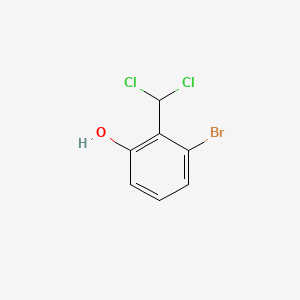
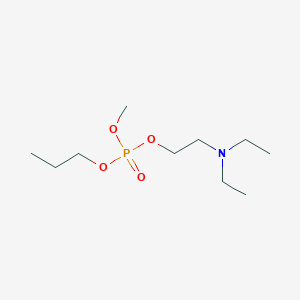
![[1-(Ethoxycarbonyl)-1,2,3,6-tetrahydropyridin-3-yl]acetic acid](/img/structure/B14405666.png)
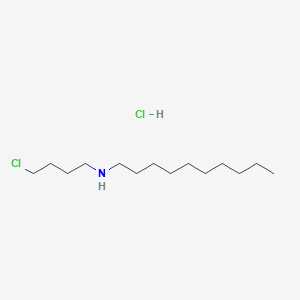
methylsilane](/img/structure/B14405684.png)
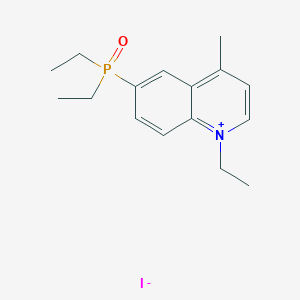
![3-[(Naphthalen-2-yl)methyl]-1-phenylpyrrolidine-2,5-dione](/img/structure/B14405693.png)
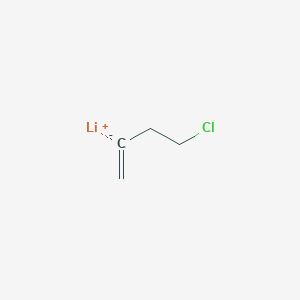
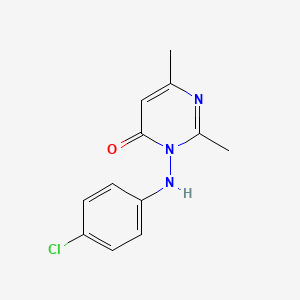
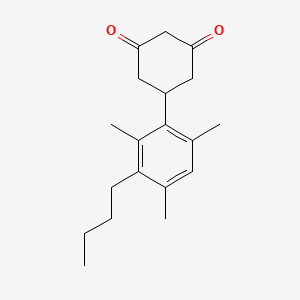
![N-Methyl-4-[(4-methylphenyl)methoxy]benzamide](/img/structure/B14405711.png)
![(2S)-2-[(Diphenylmethyl)amino]-3-methylbutan-1-ol](/img/structure/B14405721.png)
